molecular formula C10H20 B1353255 cis-5-Decene CAS No. 7433-78-5

cis-5-Decene

Cat. No. B1353255
CAS RN: 7433-78-5
M. Wt: 140.27 g/mol
InChI Key: UURSXESKOOOTOV-KTKRTIGZSA-N
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Description

“Cis-5-Decene” is a chemical compound with the molecular formula C10H20 . It is also known by other names such as “(Z)-5-Decene” and "(Z)-dec-5-ene" . The molecular weight of cis-5-Decene is 140.27 g/mol .


Synthesis Analysis

The synthesis of cis-5-Decene can be achieved through various methods. One such method involves the use of acetylene as the only source of carbon atoms . Another approach involves a silica gel supported Malaprade cleavage of methyl maslinoate followed by a titanium-on-graphite supported McMurry coupling .


Molecular Structure Analysis

The molecular structure of cis-5-Decene is represented by the SMILES notation "CCCCC=CCCCC" . The InChI key for cis-5-Decene is "UURSXESKOOOTOV-KTKRTIGZSA-N" . The compound has a total of 10 heavy atoms and its complexity, as computed by Cactvs 3.4.8.18, is 62.1 .


Chemical Reactions Analysis

Cis-5-Decene can undergo various chemical reactions. For instance, it can undergo catalytic allylic oxidation to produce a multifunctional chiral building block . This reaction is significant in the production of pharmaceuticals, natural products, fine chemicals, and other functional materials .


Physical And Chemical Properties Analysis

Cis-5-Decene is a colorless liquid with a boiling point of 60°C . It has a molecular weight of 140.27 g/mol . The compound is characterized by a high degree of unsaturation due to the presence of a double bond .

Scientific Research Applications

1. Catalysis and Polymerization

cis-5-Decene has been investigated for its potential in catalysis and polymerization processes. Krouse and Schrock (1988) explored the synthesis of various metal-capped ene-ynes, including reactions involving cis-5-decene. These compounds were evaluated as catalysts for preparing polydiacetylenes, although instability and insolubility issues were noted, limiting their utility in this context (Krouse & Schrock, 1988).

2. Oxidation Studies

The oxidation behavior of cis-5-decene under high pressures and temperatures was studied by Fridlyand et al. (2015). Their experiments revealed that the position of the double bond in long alkenes, like cis-5-decene, significantly affects their reactivity. This research aids in understanding the chemical kinetic effects of alkenes, which is crucial for the development of efficient fuels (Fridlyand et al., 2015).

3. Isomerization Reactions

The compound has been used in studies involving isomerization reactions. For instance, Satyanarayana and Periasamy (1987) explored the catalytic isomerization of olefins, including 1-decene, into various isomers using a CoCl2/Ph3P/NaBH4 system (Satyanarayana & Periasamy, 1987).

4. Investigation in Synthesis and Photochemistry

cis-5-Decene has been used in the synthesis of various compounds and in photochemistry studies. For example, Zadok et al. (1983) studied the reactions of 1-decene adsorbed on silica gel with oxygen atoms produced by microwave discharge, yieldingepoxides and carbonyl compounds at different temperatures. This study contributes to understanding the interactions between unsaturated compounds like cis-5-decene and reactive oxygen species (Zadok, Rubinraut, & Mazur, 1983).

5. Biochemical Analysis

cis-5-Decene has been utilized in biochemical studies as well. Lindstedt et al. (1976) identified various acids, including cis-5-decene-1,10-dioic acid, in the urine and serum of a child with congenital lactic acidosis. This research enhances our understanding of metabolic disorders and the role of different biochemical compounds in human physiology (Lindstedt, Norberg, Steen, & Wahl, 1976).

6. Photoresponsive Materials

The use of cis-5-decene has extended into the development of photoresponsive materials. Mukhopadhyay, Praveen, and Ajayaghosh (2014) discussed the integration of azobenzene, which undergoes cis-trans isomerization, into metal-organic materials. Such research has significant implications for designing materials that respond to light, potentially useful in various technological applications (Mukhopadhyay, Praveen, & Ajayaghosh, 2014).

Safety And Hazards

Cis-5-Decene is classified as a flammable liquid and vapor, and it may be fatal if swallowed and enters airways . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended when handling cis-5-Decene .

Future Directions

The future directions in the study and application of cis-5-Decene could involve exploring more efficient and sustainable methods of synthesis. Additionally, understanding the influence of the double bond position on the oxidation of decene isomers at high pressures and temperatures could open up new avenues for research .

properties

IUPAC Name

(Z)-dec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSXESKOOOTOV-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896841
Record name Cis-5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-5-Decene

CAS RN

7433-78-5
Record name (5Z)-5-Decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7433-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cis-5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In contrast to the “classical” ruthenium metathesis catalysts mentioned above, which react only with highly-strained olefins, alkylidenes 6 and 7 of Example 6 also promote the ROMP of less-strained monomers such as 1,5-cyclooctadiene, and are active in the metathesis of acyclic olefins in protic solvents. For example, 6 will dimerize 1-hexene in methanol to give 5-decene in 20% yield (Equation 3). In these systems, separation of catalyst from product is facilitated through addition of water to the reaction mixture. Olefins collected from the resulting two-phase system contain very low levels of detectable ruthenium.
[Compound]
Name
olefins
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reactant
Reaction Step One
[Compound]
Name
alkylidenes
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reactant
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[Compound]
Name
acyclic olefins
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reactant
Reaction Step Three
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reactant
Reaction Step Four
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solvent
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catalyst
Reaction Step Six
Yield
20%

Synthesis routes and methods II

Procedure details

After the reaction was cooled to room temperature, the mixture was filtered through a 100 mL silica gel plug with hexanes to remove the metal complex. The filtrate was dried via rotavap to remove the solvent and also the substrate, 1-hexene, affording the product as colorless liquid. The scale of a typical reaction was 5 mL of the substrate, 1-hexene. (Z)-5-decene: 1H NMR (500 MHz, CDCl3) δ 5.38 (m, 2, CH), 2.06 (m, 4, CH2), 1.35 (m, 8, CH2), 0.93 (m, 6, CH3); 13C NMR (125 MHz, CDCl3) δ 130.06, 32.31, 27.21, 22.66, 14.33.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
A Fridlyand, SS Goldsborough, K Brezinsky… - Proceedings of the …, 2015 - Elsevier
… No difference in experimental results was observed between cis-5-decene and trans-5-decene, highlighting the insignificance of the configurations at the conditions explored here. …
Number of citations: 36 www.sciencedirect.com
MO Brimeyer, A Mehrota, S Quici… - The Journal of …, 1980 - ACS Publications
… cis-5-Decene Sulfide. By use of a procedure similar to that … 1.13 g (66%) of cis-5-decene sulfide as a colorless liquid: bp 53-… triphenylphosphine in toluene (90 C); only cis-5decene was …
Number of citations: 81 pubs.acs.org
SA Krouse, RR Schrock - Journal of organometallic chemistry, 1988 - Elsevier
… of cis-5-decene-3,7diyne … or cis-5-decene-3,7-diyne to either 2 or 4 did not give oligomers higher _ than truns,truns-(Me,CO),W=CCH=CHeCCH=CHCeW(OCMe,), or 4. Although dilute …
Number of citations: 29 www.sciencedirect.com
E Grosjean, D Grosjean - International journal of chemical …, 1996 - Wiley Online Library
… 13 for cis-5-decene, 2 I30 for trans-?-decene, 38.3 ? 5 0 for trans-2.5-dimethyl-3-hexene. … (contains 4% trans-2-hexene), 97% for cis-5-decene, 98% for cis-3-hexene and cis4-octene9 99…
Number of citations: 32 onlinelibrary.wiley.com
L Soják, A Bucinska - Journal of Chromatography A, 1970 - Elsevier
… of gz’, and at the temperature of IIS' cis-3-decene was separated from &arts-3-decene and cis-4-decene from the common peak for I-decene + &arts-4-decene -/- cis-5-decene. The only …
Number of citations: 48 www.sciencedirect.com
S Lindstedt, K Norberg, G Steen, E Wahl - Clinical chemistry, 1976 - academic.oup.com
… cis-5-Decene-1, 10-dioic acid and cis-5-dodencene-1, 12-dioic acid were synthesized and … -1,10-dioic acid, dodecane-1,12-dioic acid, cis-5-decene-1,10-dioic acid, cis-5-dodecen-1,12-…
Number of citations: 46 academic.oup.com
E Grosjean, D Grosjean - Environmental science & technology, 1996 - ACS Publications
… Stated purities were 95% for trans-2,5-dimethyl-3-hexene, 97% for cis-5-decene, 98% for cis-3-hexene and cis-4-octene, 99% for (cis + trans)-3,4-dimethyl-3-hexene, >99% for trans-5-…
Number of citations: 37 pubs.acs.org
P Magidman, RA Barford, DH Saunders… - Analytical …, 1976 - ACS Publications
The sulfobenzyl derivative of Porasll C was synthesized, converted from the H+ to the Ag+ form, and used for the first time as a stationary phase in gas chromatography. It showed …
Number of citations: 13 pubs.acs.org
M Pánková, O Kocián, J Krupička… - Collection of …, 1983 - cccc.uochb.cas.cz
… threo-Ib: Prepared analogously from cis-5-decene. Yields, boiling points and elemental analyses … threo-Ic: Prepared analogously from cis-5-decene. Yields, boiling points and elemental …
Number of citations: 3 cccc.uochb.cas.cz
L Bayeh, PQ Le, UK Tambar - Nature, 2017 - nature.com
… absence of a background reaction at −70 C, a combination of SbCl 5 and (R)-BINOL (1,1′-binaphthalene-2,2′-diol) was sufficient to catalyse the ene reaction between cis-5-decene 4 …
Number of citations: 78 www.nature.com

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